

4-Hydroxypyridazine: A Technical Guide to a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxypyridazine

Cat. No.: B3021899

[Get Quote](#)

Introduction: The Strategic Importance of the Pyridazine Core

In the landscape of modern medicinal chemistry and materials science, the pyridazine heterocycle represents a privileged scaffold. Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a distinct set of electronic and physicochemical properties. **4-Hydroxypyridazine**, existing in a crucial tautomeric equilibrium with Pyridazin-4(1H)-one, stands out as a fundamental building block. This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and advanced organic synthesis. The inherent polarity and hydrogen bonding capabilities of this molecule make it a scaffold of significant interest for developing novel therapeutic agents and functional materials.^[1]

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. **4-Hydroxypyridazine** is most accurately identified by its CAS numbers, which acknowledge its tautomeric nature.

CAS Registry Numbers:

- 17417-57-1 (for the Pyridazin-4(1H)-one tautomer)^[2]

- 20733-10-2 (for the **4-Hydroxypyridazine** or pyridazin-4-ol tautomer)[3]

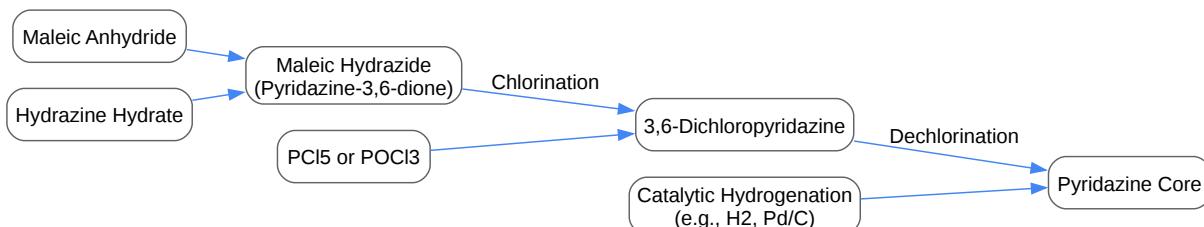
Molecular Formula: C₄H₄N₂O

Table 1: Physicochemical Properties of **4-Hydroxypyridazine**/Pyridazin-4(1H)-one

Property	Value	Source
Molecular Weight	96.09 g/mol	Calculated
IUPAC Name	Pyridazin-4(1H)-one	[3]
Synonyms	4-Hydroxypyridazine, 4-Pyridazinol, 4(1H)-Pyridazinone	[3]
Physical State	Solid	[4]
Solubility	The parent pyridazine is miscible with water. This high water solubility is attributed to the two nitrogen atoms enhancing hydrogen bonding with water molecules.	[4][5]

Section 2: The Critical Role of Tautomerism

A defining characteristic of **4-hydroxypyridazine** is its existence as a mixture of two tautomers: the aromatic 'enol' form (**4-hydroxypyridazine**) and the non-aromatic but highly conjugated 'keto' form (pyridazin-4(1H)-one). The position of this equilibrium is highly dependent on the molecule's environment (e.g., solvent polarity, solid-state vs. solution) and dictates its reactivity.


In most common solvents and in the solid state, the pyridazinone form is heavily favored due to its stable, amide-like character and potential for strong intermolecular hydrogen bonding. This preference is a cornerstone of its chemical behavior, influencing everything from its spectroscopic signature to its reaction pathways. For instance, reactions with electrophiles can occur at either the nitrogen or the oxygen atom, and the predominant tautomer will determine the major product.

Caption: Tautomeric equilibrium of **4-Hydroxypyridazine**.

Section 3: Synthesis of the Pyridazinone Core

The construction of the pyridazinone ring is a fundamental process in heterocyclic chemistry. A classic and reliable method involves the condensation of a 1,4-dicarbonyl equivalent with hydrazine. The most common starting material for the parent 3,6-disubstituted pyridazinone system is maleic anhydride.

The general workflow involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide (pyridazine-3,6-dione). Subsequent chemical manipulations, such as chlorination followed by reductive dehalogenation, can be employed to access a variety of pyridazine derivatives, including precursors to **4-hydroxypyridazine**. For instance, 3,6-dichloropyridazine is a key intermediate that can be synthesized from maleic hydrazide.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow to the pyridazine core.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol describes the synthesis of a key intermediate from which many pyridazine derivatives can be accessed.

Materials:

- Maleic Hydrazide (pyridazine-3,6-diol)
- Phosphorus oxychloride (POCl_3)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate
- Round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: Under a nitrogen atmosphere, charge a 2L round bottom flask with maleic hydrazide (125g, 1115 mmol).[6]
- Chlorination: Carefully add phosphorus oxychloride (520 ml, 5576 mmol) to the flask at room temperature.[6]
- Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
- Work-up (Quenching): After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl_3 , resulting in a thick mass.[6]
- Extraction: Dilute the residue with Ethyl Acetate (1 L). Carefully and slowly pour the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[6]
- Isolation: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 500 mL).[6]
- Purification: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]

- Final Product: Further drying under vacuum at 50 °C yields 3,6-dichloropyridazine as a solid.
[\[6\]](#)

Self-Validation Note: The successful synthesis is confirmed by the change in physical state from the starting diol and by spectroscopic analysis (MS, NMR) of the final product, which should show the absence of OH protons and the correct mass for the dichlorinated product.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of the pyridazin-4(1H)-one scaffold is governed by its tautomeric nature and the electron-deficient character of the pyridazine ring.

- **N-Alkylation vs. O-Alkylation:** The presence of both a nucleophilic nitrogen and an oxygen atom makes alkylation a competitive process. The outcome is highly dependent on the reaction conditions. The use of a strong base and an aprotic polar solvent typically favors O-alkylation, whereas different conditions can promote N-alkylation. This selectivity is a powerful tool for generating diverse derivatives.
- **Nucleophilic Substitution:** The pyridazine ring, particularly when substituted with good leaving groups like chlorine, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (amines, alkoxides, thiols) at various positions on the ring.
- **C-H Functionalization:** While more challenging, modern cross-coupling methodologies can be applied for the functionalization of C-H bonds on the pyridazine ring, enabling the synthesis of complex, highly decorated structures.

Section 5: Applications in Drug Discovery and Development

The pyridazinone core is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it an attractive scaffold for drug design.[\[1\]](#)[\[7\]](#)

- **Anti-inflammatory and Analgesic Agents:** Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs). They have been shown to

inhibit key inflammatory mediators such as COX-2, phosphodiesterase-4 (PDE-4), TNF- α , and IL-6.[2][5][7] Emorfazole, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug.[7]

- **Anticancer Agents:** The scaffold is present in molecules designed to target various cancer-related pathways. For example, certain pyridazine hybrids have been investigated as inhibitors of PARP-1, an enzyme involved in DNA repair, which is a key target in oncology.[8]
- **Cardiovascular Drugs:** The pyridazinone structure is a component of several cardiovascular drugs, leveraging its ability to modulate enzymes and receptors involved in cardiovascular function.
- **Antiviral and Antimicrobial Agents:** The broad biological activity of this scaffold extends to antiviral and antimicrobial applications, with numerous derivatives showing promising activity against a range of pathogens.[9]

The versatility of the pyridazinone core ensures its continued relevance as researchers explore new therapeutic targets and design next-generation medicines.[10]

Section 6: Spectroscopic Analysis

Characterization of **4-hydroxypyridazine** and its derivatives relies on standard spectroscopic techniques.

- **^1H NMR Spectroscopy:** The proton NMR spectrum of the parent pyridazin-4(1H)-one would be expected to show three distinct signals in the aromatic/olefinic region. The proton adjacent to the carbonyl (at C5) would likely appear as a doublet, coupled to the proton at C6. The proton at C3 would appear as a singlet or a narrow doublet depending on long-range coupling. The N-H proton would appear as a broad singlet, and its chemical shift would be solvent-dependent.
- **^{13}C NMR Spectroscopy:** The carbon NMR would show four signals. The most downfield signal would correspond to the carbonyl carbon (C4). The other three signals would be for the sp^2 hybridized carbons of the ring (C3, C5, C6). Studies on substituted pyridazinones provide a basis for predicting these chemical shifts.[11]

- Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomer. The pyridazin-4(1H)-one form will exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1640-1680 cm^{-1} . A broad absorption in the 3100-3300 cm^{-1} region would correspond to the N-H stretch.
- Mass Spectrometry: Electron impact (EI) mass spectrometry would show a molecular ion peak (M^+) corresponding to the molecular weight of 96.09. Fragmentation patterns would involve the loss of CO and other characteristic cleavages of the heterocyclic ring.

Section 7: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-hydroxypyridazine**. The following information is based on available safety data for the pyridazin-4(1H)-one tautomer.[\[4\]](#)

- Hazard Classification:
 - Harmful if swallowed (Acute toxicity, oral)
 - Causes skin irritation
 - Causes serious eye irritation
- GHS Pictograms:
 - GHS07 (Exclamation mark)
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P317: IF SWALLOWED: Get medical help.
 - P302 + P352: IF ON SKIN: Wash with plenty of water.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Buy Pyridazine | 289-80-5 [smolecule.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. CN104447569A - Method for synthesizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxypyridazine: A Technical Guide to a Versatile Heterocyclic Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3021899#4-hydroxypyridazine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com